N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a furan ring, an isobutyl group, and a benzothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 2-furylmethylamine with 4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzothiadiazine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzothiadiazine derivatives.
Substitution: Various substituted benzothiadiazine compounds.
Scientific Research Applications
N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its diuretic and antihypertensive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance. This inhibition leads to increased excretion of bicarbonate, sodium, and water, resulting in its diuretic effect .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: Another benzothiadiazine derivative with diuretic properties.
Hydrochlorothiazide: Widely used diuretic with a similar mechanism of action.
Furosemide: A loop diuretic with a different chemical structure but similar therapeutic effects
Uniqueness
N-(2-furylmethyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a furan ring and benzothiadiazine core makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H21N3O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H21N3O4S/c1-12(2)11-21-13(3)20-26(23,24)17-9-14(6-7-16(17)21)18(22)19-10-15-5-4-8-25-15/h4-9,12H,10-11H2,1-3H3,(H,19,22) |
InChI Key |
OSGZDDWFPQNMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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